ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by an ethyl ester group at the 3-position and a methoxymethyl group at the 5-position of the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The methoxymethyl group in the compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its bioavailability by increasing its lipophilicity .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets .
Action Environment
The action, efficacy, and stability of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form the pyrazole core.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a catalytic amount of sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Products include 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Products include 5-(methoxymethyl)-1H-pyrazole-3-methanol.
Substitution: Products vary depending on the substituent introduced, such as halogenated pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological systems selectively.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-3-carboxylate: Lacks the methoxymethyl group, making it less versatile in chemical modifications.
5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate: Similar but with a methyl ester group, which may influence its pharmacokinetic properties.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGYLPMVBRFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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